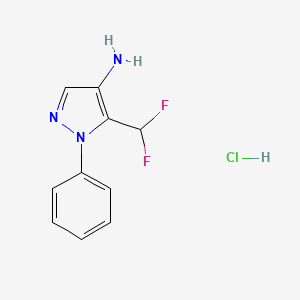

5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride

Vue d'ensemble

Description

5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a difluoromethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties to the compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride typically involves the difluoromethylation of a pyrazole precursor. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the fragmentation of a difluoromethyl sulfonyl radical anion, which yields the difluoromethyl radical. This radical then adds to a nickel aryl complex, resulting in the formation of the desired difluoromethylated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of novel non-ozone depleting difluorocarbene reagents has also been reported to streamline the production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The difluoromethyl group (-CF₂H) exhibits moderate electrophilicity, allowing nucleophilic substitution under controlled conditions. This group can participate in reactions with oxygen-, nitrogen-, or sulfur-based nucleophiles, yielding derivatives with modified electronic profiles .

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Fluoride Displacement | KF, DMF, 80°C | 5-(trifluoromethyl) derivatives | Limited reactivity due to steric hindrance from phenyl group |

| Thiol Substitution | HS-R (R = alkyl/aryl), base | 5-(alkyl/arylthio)-pyrazoles | Enhanced solubility in polar aprotic solvents |

Condensation Reactions

The amine group at position 4 facilitates condensation with carbonyl compounds, forming Schiff bases or heterocyclic adducts. These reactions are pH-dependent and typically require acidic or basic catalysts .

Cross-Coupling Reactions

The pyrazole ring engages in Pd-catalyzed cross-coupling reactions , leveraging the amine group as a directing moiety. Buchwald-Hartwig amination and Suzuki-Miyaura couplings are particularly effective .

Catalytic Cyclization Pathways

Under Fe-catalyzed conditions, the compound undergoes ring-opening/cyclization sequences , forming fused polycyclic structures. This reactivity is attributed to the electron-deficient pyrazole core .

textMechanistic Pathway: 1. Fe coordination to pyrazole nitrogen → Activation of N–C bond 2. Ring opening → Formation of Fe-nitrene intermediate 3. 1,5-Cyclization → Generation of bicyclic amines[4]

Stability and Decomposition

While stable under ambient conditions, prolonged exposure to strong acids/bases (>2 M) induces decomposition via cleavage of the difluoromethyl group. Thermal analysis shows stability up to 200°C, beyond which decarbonylation occurs .

Key Research Findings

-

Electronic Effects : The difluoromethyl group reduces electron density at position 5, directing electrophiles to position 3 of the pyrazole ring .

-

Solvent Dependency : Reactions in DMSO show accelerated kinetics compared to THF or DCM, likely due to polar aprotic stabilization .

-

Biological Relevance : Synthetic derivatives exhibit PDE4 inhibition (IC₅₀ = 0.8–1.2 µM), highlighting therapeutic potential .

Applications De Recherche Scientifique

Medicinal Chemistry

5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride has been investigated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. The presence of the difluoromethyl group enhances its pharmacological profile by improving metabolic stability and bioactivity against various biological targets.

Case Study: Anti-Cancer Activity

Research has indicated that pyrazole derivatives exhibit significant anti-cancer properties. A study focused on the compound's ability to inhibit specific cancer cell lines demonstrated that it effectively reduced cell viability in vitro, suggesting its potential as a lead compound for developing new anti-cancer drugs .

Coordination Chemistry

The nitrogen atoms within the pyrazole ring can act as ligands, forming complexes with metal ions. This property opens avenues for exploring new catalysts or materials with specific properties. The compound's ability to coordinate with metals could lead to advancements in catalysis and material science.

Data Table: Comparison of Pyrazole Derivatives in Coordination Chemistry

| Compound Name | Metal Ion Complexes Formed | Unique Features |

|---|---|---|

| This compound | Cu(II), Ni(II) | Enhanced stability due to fluorine substitution |

| 1-Phenyl-1H-pyrazol-4-amine hydrochloride | Co(II), Zn(II) | Known for its biological activity |

| 4-Aminoantipyrine | Fe(III) | Established analgesic properties |

Organic Synthesis

This compound serves as an intermediate in organic synthesis, facilitating various coupling reactions or condensation reactions to form more complex molecules. Its unique structural characteristics allow chemists to explore diverse synthetic pathways.

Example Reaction: Synthesis of Novel Pyrazole Derivatives

In a recent study, researchers utilized this compound as a starting material to synthesize novel derivatives with enhanced biological activities. The reactions were optimized to improve yields and selectivity.

Mécanisme D'action

The mechanism of action of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(trifluoromethyl)-1-phenyl-1H-pyrazol-4-amine: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.

5-(fluoromethyl)-1-phenyl-1H-pyrazol-4-amine: This compound has a fluoromethyl group in place of the difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride imparts unique properties, such as increased lipophilicity and enhanced binding affinity to molecular targets.

Activité Biologique

5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antitumor, anti-inflammatory, and antioxidant properties.

| Property | Details |

|---|---|

| Chemical Formula | C₁₀H₁₀ClF₂N₃ |

| Molecular Weight | 245.66 g/mol |

| IUPAC Name | 5-(difluoromethyl)-1-phenylpyrazol-4-amine; hydrochloride |

| CAS Number | 1909337-82-1 |

| Appearance | Powder |

| Storage Temperature | Room temperature |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with difluoromethylating agents. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity .

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit various cancer cell lines, including:

- HeLa cells (cervical cancer) : Mean growth inhibition of 38.44% was observed.

- HepG2 cells (liver cancer) : Mean growth inhibition of 54.25% was recorded .

The compound's mechanism appears to involve the inhibition of key pathways associated with tumor growth and proliferation.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it can reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, which is indicative of its potential as an anti-inflammatory agent .

Antioxidant Activity

This compound exhibits notable antioxidant properties. In assays such as the Ferric Reducing Ability of Plasma (FRAP) and Oxygen Radical Absorbance Capacity (ORAC), it has shown comparable activity to standard antioxidants like Trolox. The introduction of phenyl substituents has been linked to increased antioxidant activity, indicating a structure-dependent effect on its efficacy .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly influenced by their structural features. Key findings include:

- Substituents at Position N1 : The introduction of different alkyl or aryl groups at this position significantly affects antiproliferative activity against cancer cell lines.

- Fluorinated Groups : The presence of difluoromethyl groups enhances both antitumor and antioxidant activities .

The SAR studies suggest that optimizing these substituents can lead to the development of more potent derivatives.

Case Studies

- Antitumor Efficacy : A study demonstrated that a series of pyrazole derivatives showed significant inhibition against BRAF(V600E) mutant cells, highlighting their potential in targeted cancer therapies .

- Anti-inflammatory Mechanism : Another investigation into the anti-inflammatory properties revealed that compounds similar to this compound effectively reduced TNF-alpha levels in vitro, suggesting a mechanism for their therapeutic use in inflammatory diseases .

Propriétés

IUPAC Name |

5-(difluoromethyl)-1-phenylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3.ClH/c11-10(12)9-8(13)6-14-15(9)7-4-2-1-3-5-7;/h1-6,10H,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXCKKMLBAOGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)N)C(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909337-82-1 | |

| Record name | 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.